1,3,5-Trichlorobenzene-d3

Description

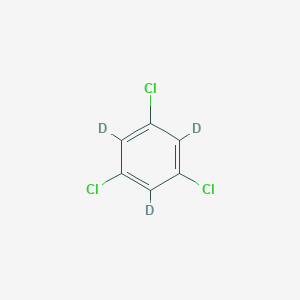

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2,4,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483757 | |

| Record name | 1,3,5-Trichlorobenzene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-60-3 | |

| Record name | 1,3,5-Trichlorobenzene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1198-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Deuterium Incorporation Methodologies

Established Synthetic Routes for 1,3,5-Trichlorobenzene-d3

The preparation of this compound is not typically achieved by the direct chlorination of benzene (B151609), as this method does not yield the 1,3,5-isomer. wikipedia.org Instead, more strategic approaches are necessary, often involving multi-step syntheses that allow for the specific introduction of deuterium (B1214612).

The Sandmeyer reaction is a cornerstone for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate. masterorganicchemistry.compku.edu.cn For the non-deuterated analogue, 1,3,5-trichlorobenzene (B151690) is prepared from 3,5-dichloroaniline. wikipedia.org To produce the deuterated version, this process can be adapted in several ways.

A primary method involves the deamination of a deuterated aniline (B41778) precursor. For instance, starting with 2,4,6-trichloroaniline-d2 (where the two hydrogens on the amine are deuterium), the synthesis proceeds via diazotization. However, to achieve deuteration on the aromatic ring itself, one must start with a deuterated aniline or introduce deuterium during the removal of the diazonium group. A common approach for replacing an amino group with deuterium involves diazotization followed by reduction. researchgate.net While hypophosphorous acid (H3PO2) is a classic reducing agent in these deamination reactions, using its deuterated counterpart or conducting the reaction in a deuterium-rich medium like deuterated chloroform (B151607) (CDCl3) or D2O can effectively introduce deuterium in place of the diazonium group. masterorganicchemistry.comresearchgate.net The reaction involves the formation of an aryl radical, which then abstracts a deuterium atom from the solvent or reagent. pku.edu.cnresearchgate.net

Another route involves the synthesis of 1,3,5-trichlorobenzene from 2,4,6-trichloroaniline, which can be synthesized from aniline. researchgate.net A subsequent diazotization and reduction step using a deuterium source would yield the desired deuterated product.

Achieving regioselectivity—the control of where the deuterium atom is placed—is critical. For a compound like this compound, the deuterium atoms must specifically replace the hydrogens at the 1, 3, and 5 positions. This is often accomplished through modern catalytic methods.

Transition-metal-catalyzed C-H bond activation is a powerful tool for selective deuteration. Catalysts based on metals like iridium, palladium, and rhodium can activate specific C-H bonds on an aromatic ring, allowing for a hydrogen/deuterium (H/D) exchange with a deuterium source like deuterium gas (D2) or heavy water (D2O). snnu.edu.cnmdpi.com The regioselectivity can be controlled by the electronic properties of the substrate and the catalyst system used. snnu.edu.cnresearchgate.net For instance, iridium catalysts have been shown to be effective for the ortho-deuteration of various aromatic compounds. snnu.edu.cn By selecting the appropriate starting material and catalyst, it is possible to direct the deuteration to the desired positions on the chlorobenzene (B131634) ring. For example, specific directing groups can be temporarily installed on the molecule to guide the metal catalyst to the target C-H bonds for deuteration, and then subsequently removed.

Another approach is deuterodehalogenation, which involves the replacement of a halogen atom with a deuterium atom. nih.gov While this is typically used for C-Cl bonds, it highlights the diverse strategies available for site-selective deuterium labeling.

Optimization Strategies for High Isotopic Purity and Yield in Laboratory Synthesis

In the laboratory, the goal is to maximize both the chemical yield of this compound and its isotopic purity (the percentage of molecules that are correctly deuterated).

Key factors for optimization include the choice of deuterium source, the catalyst, and the reaction conditions.

Deuterium Source : Common sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents like d6-acetone or deuterated chloroform. snnu.edu.cnmdpi.comresolvemass.ca D₂O is often favored for being less expensive and safer to handle than D₂ gas. mdpi.com The efficiency of deuterium incorporation can depend heavily on the chosen source and its compatibility with the catalyst system.

Catalyst System : The choice of catalyst and any associated ligands is crucial. For H/D exchange reactions, palladium on carbon (Pd/C) is a versatile catalyst. mdpi.com The development of specific catalyst systems, such as those using iridium or rhodium, can lead to higher selectivity and efficiency under milder conditions. snnu.edu.cn

Reaction Conditions : Temperature, pressure, and reaction time must be carefully controlled. For example, some deuteration reactions may require elevated temperatures to proceed efficiently. researchgate.net Microwave-assisted synthesis has also been reported as a method to accelerate regioselective deuteration. snnu.edu.cn

Purification : After synthesis, purification is essential to separate the desired deuterated compound from any remaining starting materials, byproducts, and non-deuterated or partially deuterated analogues. Techniques like high-resolution distillation and chromatography are employed to achieve high chemical and isotopic purity. otsuka.co.jpisotope.com

The following table summarizes key strategies for optimizing the synthesis of deuterated compounds.

| Parameter | Optimization Strategy | Rationale | References |

|---|---|---|---|

| Isotopic Purity | Use of highly enriched deuterium sources (e.g., >99% D₂O). | Maximizes the statistical probability of deuterium incorporation over hydrogen. | resolvemass.casigmaaldrich.com |

| Chemical Yield | Selection of a highly active and selective catalyst (e.g., specific Pd or Ir complexes). | Ensures efficient conversion of the starting material to the desired product under mild conditions. | snnu.edu.cnmdpi.com |

| Regioselectivity | Employing directing groups or specialized catalysts that favor specific C-H bond activation. | Controls the position of deuterium labeling on the aromatic ring. | snnu.edu.cnresearchgate.net |

| Process Efficiency | Optimization of reaction conditions (temperature, pressure, time) and use of techniques like microwave assistance. | Reduces reaction time and energy consumption, potentially improving yield and purity. | snnu.edu.cn |

| Final Purity | Utilizing advanced purification methods like preparative chromatography or high-resolution distillation. | Removes chemical impurities and separates molecules with different degrees of deuteration. | otsuka.co.jpisotope.com |

Industrial Scale Production Considerations for Deuterated Analytical Standards

The transition from laboratory synthesis to industrial-scale production of deuterated standards like this compound introduces several new challenges and considerations. These standards are crucial for applications in environmental monitoring, drug metabolism studies, and other areas requiring precise quantification. resolvemass.caresearchgate.net

Industrial production must be robust, scalable, and cost-effective. Key considerations include:

Cost and Availability of Starting Materials : The cost of highly deuterated starting materials and reagents is a significant factor.

Process Safety and Control : Large-scale chemical processes require rigorous safety protocols and automated control systems to ensure consistent production. isotope.com

Quality Control and Assurance : For analytical standards, each batch must meet stringent specifications for both chemical and isotopic purity. otsuka.co.jp This requires extensive analytical testing using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comisotope.com

Waste Management : Industrial processes must incorporate sustainable practices, including the management and recycling of solvents and reagents. For example, facilities may have columns for the re-enrichment of D₂O to minimize waste and reduce costs. isotope.com

Regulatory Compliance : The production of certified reference materials often needs to adhere to quality systems such as ISO 17034 and ISO/IEC 17025 to ensure the traceability and uncertainty of the certified values.

The table below outlines the primary considerations for the industrial production of deuterated analytical standards.

| Consideration | Key Aspects | Importance | References |

|---|---|---|---|

| Scalability | Developing a synthetic route that is efficient and manageable at large scales (50+ liters). | Ensures that production can meet demand while maintaining quality. | otsuka.co.jpisotope.com |

| Cost-Effectiveness | Optimizing reagent use, reaction conditions, and recycling of expensive materials like D₂O. | Makes the final product commercially viable as an analytical standard. | isotope.com |

| Batch-to-Batch Consistency | Implementing strict process controls and Standard Operating Procedures (SOPs). | Guarantees that every batch of the standard has the same high level of chemical and isotopic purity. | otsuka.co.jp |

| Analytical Certification | Comprehensive analysis (e.g., GC-MS, NMR) to certify purity and isotopic enrichment. Adherence to ISO standards. | Provides users with a reliable standard for accurate quantitative analysis. | resolvemass.caotsuka.co.jp |

| Environmental and Safety | Safe handling of reagents, high-pressure gas reactions, and proper waste disposal/recycling. | Ensures worker safety and minimizes environmental impact. | mdpi.comisotope.com |

Advanced Analytical Spectroscopies and Chromatographic Techniques Utilizing 1,3,5 Trichlorobenzene D3

Mass Spectrometry (MS) Applications for Quantitation and Structural Confirmation

In the field of mass spectrometry, 1,3,5-Trichlorobenzene-d3 is primarily employed as an internal standard. Its utility stems from its chemical similarity to a range of analytes, coupled with a distinct mass difference that allows it to be easily differentiated from the non-deuterated compounds of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Pollutant Quantification

This compound is frequently utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of environmental pollutants. isotope.com Its physical and chemical properties are similar to many semivolatile organic compounds, making it an ideal surrogate for tracking the efficiency of extraction and analysis processes. nih.gov In methods developed for the determination of chlorobenzenes and other contaminants in water and soil, this deuterated standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of the results. researchgate.netepa.gov For instance, it has been used in the analysis of surface water for contaminants outlined in the EU Water Framework Directive, where it aids in the highly sensitive determination of these substances. gcms.cz The use of deuterated standards like this compound is crucial for compensating for matrix effects, which are common in complex environmental samples and can interfere with accurate quantification. clearsynth.comlcms.cz

Table 1: GC-MS Parameters for Environmental Analysis Utilizing this compound as an Internal Standard

| Parameter | Value |

| GC Column | TG-5-SilMS, 60 m × 0.25 µm × 0.25 mm ID |

| Injection Mode | Large Volume PTV |

| Carrier Gas | Helium |

| MS Ionization Mode | Advanced Electron Ionization (AEI) |

| MS Analyzer | Triple Quadrupole |

| Internal Standard | This compound |

| This table presents typical GC-MS parameters for the analysis of environmental contaminants where this compound is used as an internal standard. thermofisher.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification of compounds. In conjunction with HRMS, this compound can be used for mass calibration, particularly in the higher mass-to-charge (m/z) range. researchgate.net Its precisely known molecular weight (184.47 g/mol ) serves as a reference point for the accurate determination of the masses of other co-eluting or simultaneously analyzed compounds. sigmaaldrich.com This is particularly important in complex mixtures where multiple compounds may have similar nominal masses but different elemental compositions. The high mass accuracy of HRMS allows for the differentiation of such isobaric species.

Exploitation of Isotopic Mass Shift (M+3) for Enhanced Selectivity and Sensitivity in Complex Matrices

The key feature of this compound in mass spectrometry is its M+3 mass shift compared to its non-deuterated analog, 1,3,5-trichlorobenzene (B151690). sigmaaldrich.comsigmaaldrich.com This means that the molecular ion of the deuterated compound appears at a mass-to-charge ratio that is three units higher than the non-deuterated form. This distinct mass difference is fundamental to the isotope dilution method, a powerful technique for quantification. By adding a known amount of this compound to a sample, it acts as an ideal internal standard because it co-elutes with the analyte of interest and experiences similar ionization and fragmentation processes. texilajournal.com The ratio of the signal from the analyte to the signal from the deuterated standard allows for very precise and accurate quantification, as it compensates for losses during sample preparation and variations in instrument performance. clearsynth.com This enhanced selectivity is especially beneficial when analyzing complex matrices where background interference can be significant. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics Research

In addition to its role in mass spectrometry, this compound is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. Its specific isotopic labeling provides unique opportunities for studying molecular structure and dynamics.

Deuterium (B1214612) NMR (²H NMR) in Investigating Molecular Pathways and Conformational Dynamics

Deuterium (²H) NMR spectroscopy is a specialized technique that is particularly sensitive to the local environment and motion of deuterated sites within a molecule. Studies utilizing ²H NMR on deuterated molecules like 1,3,5-trichlorobenzene can provide detailed insights into molecular pathways and conformational dynamics. The quadrupolar nature of the deuterium nucleus results in NMR signals whose characteristics are highly dependent on the orientation and motion of the C-D bond. This makes ²H NMR a powerful probe for studying the alignment and reorientation of molecules in various phases, including liquid crystals. rsc.org Research on similar deuterated compounds has demonstrated the utility of this technique in elucidating molecular structures and dynamics.

Utility in ¹H and ¹³C NMR as a Chemical Shift Reference Standard

While less common than its use as an internal standard in MS, this compound can also serve as a chemical shift reference in ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the absence of protons in the deuterated positions simplifies the spectrum and can help in the assignment of other proton signals. For ¹³C NMR, the carbon signals of 1,3,5-trichlorobenzene can be used as a reference point for the chemical shift scale. contaminantdb.cachemicalbook.com The known and well-defined chemical shifts of the carbon atoms in the benzene (B151609) ring provide a reliable benchmark for calibrating the spectra of other compounds in the sample.

Role of this compound as an Internal Standard in Quantitative Analytical Methods

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of internal standards is a cornerstone for achieving high-quality, reliable data. This compound, a deuterated analog of 1,3,5-trichlorobenzene, is an exemplary internal standard employed in the analysis of volatile organic compounds (VOCs) and other semi-volatile organic pollutants. Its chemical and physical properties are nearly identical to its non-deuterated counterpart (the analyte), meaning it behaves similarly during sample preparation, extraction, and chromatographic analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by a mass spectrometer. This distinction is fundamental to its function as an internal standard.

The primary role of an internal standard is to correct for the loss of analyte during sample workup and for variations in instrument response. By adding a known amount of this compound to every sample, standard, and blank, analysts can significantly enhance the precision and accuracy of quantitative measurements. The response of the analyte is measured relative to the response of the internal standard, a technique known as relative response factor (RRF) calibration.

This ratiometric approach corrects for inconsistencies that can occur at various stages of the analytical process:

Sample Preparation: Losses during extraction, concentration, and transfer steps are accounted for because the internal standard is affected in the same proportion as the analyte.

Injection Volume: Minor variations in the volume of sample injected into the chromatograph are normalized, as both analyte and internal standard volumes will vary together.

Instrument Variability: Fluctuations in detector sensitivity or ionization efficiency over an analytical sequence are compensated for, as these changes will affect both the analyte and the internal standard concurrently.

The table below illustrates the principle of how an internal standard like this compound improves analytical precision by correcting for injection volume variability.

Table 1: Improving Precision with an Internal Standard This table presents a hypothetical but realistic data set to demonstrate the corrective principle of using an internal standard.

| Sample | Analyte Peak Area | Internal Standard (IS) Peak Area | Injection Volume | Analyte/IS Ratio | Calculated Concentration (without IS) | Calculated Concentration (with IS) |

|---|---|---|---|---|---|---|

| Standard 1 | 100,000 | 50,000 | 1.0 µL | 2.00 | 10.0 ng/mL | 10.0 ng/mL |

| Sample A (run 1) | 84,000 | 42,000 | 1.0 µL | 2.00 | 8.4 ng/mL | 10.0 ng/mL |

| Sample A (run 2) | 75,600 | 37,800 | 0.9 µL | 2.00 | 7.6 ng/mL | 10.0 ng/mL |

| Sample A (run 3) | 92,400 | 46,200 | 1.1 µL | 2.00 | 9.2 ng/mL | 10.0 ng/mL |

| Relative Standard Deviation (RSD) | | | | | 10.1% | 0.0% |

This compound is an effective tool to compensate for these matrix effects. Because it is chemically almost identical to the analyte of interest (e.g., 1,3,5-trichlorobenzene) and has a very similar retention time, it co-elutes from the GC column with the analyte. Therefore, any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix is largely canceled out. This ensures that the calculated concentration of the analyte remains accurate regardless of the complexity of the sample matrix. Studies on the analysis of various organic pollutants in complex matrices like tea have demonstrated that matrix effects can be significant, and while analyte protectants can be one solution, the use of co-eluting, isotopically-labeled internal standards is a more direct and often more robust approach to ensuring data accuracy. nih.gov

Compound-Specific Isotope Analysis (CSIA) for Isotopic Fractionation Studies

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C) of individual organic compounds within a sample. This provides detailed information that cannot be obtained from bulk isotope analysis. 1,3,5-Trichlorobenzene and its deuterated form are relevant to CSIA, both as a target analyte in environmental studies and as a component in complex mixtures where understanding transformation pathways is crucial.

CSIA is particularly valuable for tracking the fate and transport of contaminants in the environment. Many degradation processes, especially those mediated by microbial activity, exhibit kinetic isotope effects, where molecules containing the lighter isotope (e.g., ¹²C) react slightly faster than those containing the heavier isotope (e.g., ¹³C). This results in the remaining, undegraded contaminant becoming progressively "enriched" in the heavier isotope. By measuring the change in the isotopic signature (expressed as delta values, δ¹³C) of a contaminant like a trichlorobenzene isomer, scientists can identify and quantify its degradation in the field.

Research has shown that the anaerobic reductive dehalogenation of trichlorobenzenes leads to significant carbon isotope fractionation. nih.gov In contrast, aerobic degradation pathways may not produce a significant fractionating effect. nih.gov This allows CSIA to be used as a tool to distinguish between different remediation processes occurring at a contaminated site. For example, significant enrichment in the ¹³C of 1,2,4-trichlorobenzene (B33124) and dichlorobenzenes at a site provided strong evidence for ongoing anaerobic biodegradation. mdpi.comresearchgate.net

The table below presents findings from studies on the isotopic fractionation of chlorinated benzenes, illustrating how CSIA can be applied to understand biodegradation.

Table 2: Isotopic Fractionation (δ¹³C) of Chlorinated Benzenes during Biodegradation Data compiled from published research findings. nih.govmdpi.comresearchgate.net

| Compound | Degradation Process | Initial δ¹³C (‰) | Final δ¹³C (‰) (Enriched) | Isotope Enrichment Factor (ε) | Implication |

|---|---|---|---|---|---|

| 1,2,4-Trichlorobenzene | Aerobic Mineralization | Not Reported | No significant change | Not significant | Aerobic pathway difficult to trace with CSIA. nih.gov |

| 1,2,3-Trichlorobenzene | Anaerobic Reductive Dehalogenation | Not Reported | Enriched | -3.1 | Significant fractionation allows tracing of anaerobic degradation. nih.gov |

| 1,2,4-Trichlorobenzene | Anaerobic Reductive Dehalogenation | Not Reported | Enriched | -3.7 | Significant fractionation allows tracing of anaerobic degradation. nih.gov |

| 1,2-Dichlorobenzene | Anaerobic Biodegradation | -30.9 | Enriched | -0.8 | Evidence of degradation in contaminated aquifers. mdpi.com |

Furthermore, CSIA can help apportion sources of contamination. If different sources of chlorobenzenes have distinct initial isotopic signatures, it is possible to trace plumes back to their origin. mdpi.comresearchgate.net Studies have successfully used the isotopic signatures of chlorobenzenes and their degradation products to differentiate between contaminant plumes originating from different industrial activities at complex sites. mdpi.comresearchgate.net The transformation of other chlorinated compounds, such as hexachlorocyclohexane, can also be tracked as they degrade into various trichlorobenzene isomers, including 1,3,5-trichlorobenzene, with each step potentially imparting a specific isotopic shift that can be elucidated with CSIA. ethz.ch

Environmental Tracing and Fate Studies of Chlorinated Organic Contaminants

Hydrological Investigations Using 1,3,5-Trichlorobenzene-d3 as a Stable Isotope Tracerlookchem.com

This compound, an isotopically labeled version of 1,3,5-Trichlorobenzene (B151690), serves as a valuable tracer in hydrological studies. lookchem.com Because its chemical and physical properties are nearly identical to its unlabeled counterpart, it moves through aquatic and soil systems in the same manner. However, its deuterium-labeled atomic structure makes it distinguishable from the naturally occurring compound by mass spectrometry. This allows researchers to introduce it into a system and track its movement with high precision, providing insights into hydrological pathways and contaminant transport dynamics.

The primary application of this compound in this context is as a surrogate or tracer to study the movement of chlorinated organic contaminants. While large-scale field studies explicitly detailing the use of this compound as a primary tracer are not widespread in the provided literature, the principles are well-established through the use of other deuterated aromatic hydrocarbons. For instance, studies have successfully used deuterated surrogates of toluene (B28343) (toluene-d8) and xylene (o-xylene-d10) in single-well push-pull tests to monitor the transport and in-situ transformation of BTEX (benzene, toluene, ethylbenzene, and xylene) plumes in contaminated aquifers. oregonstate.edunih.gov

This same methodology can be applied using this compound to track the migration of chlorinated benzenes, which are common industrial pollutants. By injecting a known quantity of the deuterated compound into a contaminated site, researchers can sample at various downstream locations and depths to map the plume's trajectory, velocity, and dispersion. This data is critical for predicting the extent of contamination and assessing the risk to receptors such as drinking water wells or surface water bodies. epa.gov The presence of 1,3,5-trichlorobenzene has been monitored in groundwater as part of site management programs, indicating its environmental relevance. epa.gov

Understanding groundwater systems is crucial for managing water resources and remediating contamination. Introducing a tracer like this compound can help delineate complex groundwater characteristics. When injected into an aquifer, the movement of the deuterated compound can reveal preferential flow paths, estimate the rate of groundwater recharge, and determine the hydraulic conductivity of the subsurface material. epa.govepa.gov

Tracer tests using deuterated compounds provide direct evidence and quantification of contaminant movement and transformation. oregonstate.edunih.gov For example, in a study assessing anaerobic bioremediation, deuterated toluene and xylene were injected along with a conservative tracer (bromide) and an electron acceptor (nitrate) into contaminated aquifers. nih.gov The subsequent detection and quantification of the deuterated compounds and their transformation products allowed researchers to unequivocally demonstrate and measure the rates of in-situ biodegradation. nih.gov This approach, when applied with this compound, can be used to distinguish new sources of contamination from existing plumes and to validate the effectiveness of remediation strategies for chlorinated solvents. epa.gov

Table 1: Example Setup for a Single-Well Push-Pull Tracer Test This table is a generalized example based on methodologies used for similar deuterated compounds. oregonstate.edunih.gov

| Parameter | Description | Example Value |

| Tracer Compound | The deuterated compound used to mimic the contaminant. | This compound |

| Conservative Tracer | A non-reactive substance to track physical transport (advection, dispersion). | Bromide |

| Injection Volume | The volume of the test solution injected into the well. | 250 L |

| Tracer Concentration | The initial concentration of the deuterated compound in the solution. | 5-20 µM |

| Electron Acceptor | A substance added to stimulate and study bioremediation processes. | Nitrate (4 mM) |

| Incubation Phase | The period the solution is left in the aquifer to react. | 20-50 hours |

| Extraction Phase | Groundwater is pumped from the well and collected in time-series samples. | 0-50 hours post-incubation |

| Analysis Method | The analytical technique used to measure tracer concentrations. | Gas Chromatography-Mass Spectrometry (GC-MS) |

Biogeochemical Cycle Elucidation through Isotopic Signatures

The isotopic composition of a compound can provide a unique signature that reveals its history and the processes it has undergone in the environment. Using deuterated compounds like this compound allows for controlled experiments to understand these processes for chlorinated aromatics.

One of the most powerful applications of deuterated compounds is in monitoring the biodegradation and transformation of pollutants. researchgate.net When microorganisms degrade a compound, they often do so in a way that fractionates isotopes, meaning they react with the lighter isotope (e.g., hydrogen) slightly faster than the heavier one (e.g., deuterium). However, by introducing a compound that is intentionally and fully labeled, like this compound, researchers can track its specific transformation products.

Detecting the formation of a deuterated metabolite provides direct and unequivocal proof of in-situ transformation. oregonstate.edunih.gov This technique overcomes the ambiguity of concentration decreases, which could be due to dilution or sorption rather than degradation. Studies have successfully used this approach to detect deuterated benzylsuccinic acid analogues, proving the anaerobic transformation of injected deuterated toluene and xylene. oregonstate.edunih.gov Similarly, monitoring for deuterated metabolites of this compound would confirm its degradation pathways and rates in an aquifer system, which is essential for assessing the potential for natural attenuation of chlorinated benzenes. epa.govacs.org

The fate of a chemical in the environment is governed by how it partitions between different environmental media. who.int 1,3,5-Trichlorobenzene is expected to adsorb onto soils and sediments, particularly those with high organic content, and has a low tendency to leach into groundwater. who.int Its high octanol-water partition coefficient (Log K_ow) indicates a tendency to bioconcentrate in aquatic organisms. who.int

By using this compound in controlled laboratory or field studies, its partitioning coefficients (such as the soil-water distribution coefficient, K_d) can be precisely measured without interference from pre-existing background contamination of the unlabeled compound. Researchers can add the deuterated analog to a microcosm containing water, sediment, and air, and after an equilibration period, measure its concentration in each compartment using GC-MS. This data is vital for developing and calibrating environmental fate models that predict the ultimate distribution and persistence of chlorinated benzenes in the ecosystem.

Table 2: Physicochemical Properties of 1,3,5-Trichlorobenzene Relevant to Environmental Partitioning

| Property | Value | Significance | Source |

| Molecular Weight | 181.45 g/mol | Influences diffusion and transport. | nist.gov |

| Water Solubility | 5.8 mg/L (at 20°C) | Low solubility suggests a tendency to move from the aqueous phase to other media. | who.int |

| Log Octanol-Water Partition Coefficient (Log K_ow) | 4.49 | High value indicates a strong affinity for organic matter (soil, sediment, biota). | who.int |

| Vapour Pressure | 0.08 kPa (at 25°C) | Indicates a potential for evaporation from water and soil surfaces. | who.int |

| Boiling Point | 208 °C | Affects its state in the environment and analytical methods. | who.intsigmaaldrich.com |

| Melting Point | 63-64 °C | Determines its solid or liquid state at ambient temperatures. | who.int |

Development of Environmental Monitoring Protocols Using Deuterated Analogsoregonstate.edunj.gov

The accuracy and reliability of environmental data are paramount for making sound regulatory and remediation decisions. nj.gov Deuterated analogs, including this compound, are fundamental to the development of robust analytical protocols for monitoring organic contaminants. nemc.us They are most commonly used as surrogate standards or internal standards in methods such as the EPA's Method 8270D for semivolatile organic compounds. epa.gov

When analyzing an environmental sample (e.g., water or soil), a known amount of a deuterated surrogate like this compound is added at the beginning of the analytical procedure. up.pt This surrogate behaves almost identically to the target analytes (the non-deuterated pollutants) throughout the extraction, cleanup, and analysis steps. By measuring the final amount of the surrogate recovered, analysts can calculate a recovery percentage. This percentage provides a direct measure of the efficiency and accuracy of the method for that specific sample matrix. nemc.usup.pt If the surrogate recovery is low, it indicates that the results for the target pollutants in that sample may also be biased low. This quality control procedure is essential for validating analytical data and ensuring its legal defensibility. nj.govenv.go.jp The use of deuterated monitoring compounds is considered a superior approach for obtaining robust accuracy and precision data compared to other methods like matrix spikes. nemc.us

Mechanistic Reaction Studies and Kinetic Isotope Effects Kies

Probing Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

The deuterium kinetic isotope effect is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. nih.gov It is particularly useful for determining whether a carbon-hydrogen (C-H) bond is broken during the rate-limiting step of a reaction. ias.ac.in When a hydrogen atom is replaced by a deuterium atom at the position of bond cleavage, a change in the reaction rate is often observed. nih.gov The presence of a significant primary deuterium KIE is strong evidence that the C-H bond is being broken in the slowest, or rate-determining, step of the reaction. nih.gov

The fundamental reason for the deuterium kinetic isotope effect lies in the difference in zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point energy, making it stronger and more stable than a corresponding C-H bond. ias.ac.in Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. harvard.edu

This difference is quantified by the ratio of the rate constants, kH/kD. A kH/kD value greater than 1 is known as a normal primary kinetic isotope effect and indicates that the C-H(D) bond is broken in the rate-determining step. ias.ac.in The magnitude of this effect can vary, but values greater than 2 are generally considered significant evidence for substantial C-H bond cleavage in the transition state. ias.ac.in

Table 1: Conceptual Comparison of Reaction Rates for C-H vs. C-D Bond Cleavage This table illustrates the general principle of the kinetic isotope effect. Actual values are reaction-dependent.

| Bond Type | Relative Bond Strength | Activation Energy | Relative Reaction Rate | Expected kH/kD |

| C-H | Lower | Lower | Faster | > 1 (Normal KIE) |

| C-D | Higher | Higher | Slower |

The measurement of the kH/kD ratio for reactions involving 1,3,5-trichlorobenzene (B151690) and its d3-isotopologue is a definitive method for identifying the rate-determining step. If a reaction involving the aromatic ring of 1,3,5-trichlorobenzene shows a significantly slower rate when 1,3,5-trichlorobenzene-d3 is used, it strongly implies that the cleavage of a C-H (or C-D) bond on the ring is the slowest step of the entire process. ias.ac.in This technique has been widely applied across various enzymatic and chemical reactions to establish mechanisms, such as in the isomerization of ketosteroids and the metabolism of drugs by cytochrome P450 enzymes. nih.govnih.gov For instance, if the microbial degradation of 1,3,5-trichlorobenzene were to proceed through an initial enzymatic hydroxylation involving C-H bond abstraction, a substantial KIE would be expected.

Elucidation of Degradation Pathways and Mechanisms (e.g., Photodegradation, Bioremediation)

1,3,5-Trichlorobenzene is subject to environmental degradation through processes like photodegradation. researchgate.netnih.gov Studies have investigated its photolysis in various media, including aqueous surfactant solutions. researchgate.netnih.gov In the field of environmental science, deuterated compounds like this compound are indispensable as internal or surrogate standards to accurately quantify the degradation of the parent compound and the formation of by-products.

While highly chlorinated benzenes are often resistant to aerobic biodegradation, with 1,3,5-trichlorobenzene considered particularly recalcitrant, they can be transformed under certain anaerobic conditions. oup.com Isotope fractionation studies, which measure the change in the ratio of stable isotopes (e.g., ¹³C/¹²C), can provide evidence of in-situ biodegradation. oup.com The use of deuterated analogues is critical in laboratory studies that aim to unravel the complex mechanisms of these degradation pathways, helping to distinguish between biotic and abiotic processes and to identify key intermediates.

Application in Synthetic Chemistry for Tracing Reaction Pathways

In synthetic chemistry, 1,3,5-trichlorobenzene serves as a building block for more complex molecules, such as stable organic radicals, components for photovoltaics like graphene quantum dots, and specialized ligands for sensing applications. sigmaaldrich.comsigmaaldrich.com When a synthesis involves multiple steps or potential rearrangements, an isotopically labeled starting material like this compound can act as a tracer. By tracking the position of the deuterium atoms in the intermediates and final products using techniques like NMR spectroscopy or mass spectrometry, chemists can deduce the precise reaction pathway and rule out alternative mechanisms. This labeling strategy provides unambiguous evidence of bond formations and breakages throughout a synthetic sequence.

Computational Chemistry Approaches to Mechanistic Understanding

Modern computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. These methods can complement experimental studies by providing detailed energetic and structural information about transient species like transition states and intermediates.

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. researchgate.net For reactions involving chlorobenzenes, DFT calculations can be employed to map out the potential energy surface, which describes the energy of the system as reactants are converted into products. diva-portal.orgrsc.org By locating the minimum energy structures for reactants, intermediates, and products, as well as the transition state structures that connect them, researchers can predict the most likely reaction pathway. researchgate.net These calculations provide insights into activation barriers, reaction thermodynamics, and the influence of substituents or solvents on reactivity. researchgate.netdiva-portal.org For this compound, DFT methods can be used to theoretically calculate the vibrational frequencies of C-H and C-D bonds, predict the magnitude of the kinetic isotope effect, and rationalize experimental observations, thereby providing a comprehensive understanding of the reaction mechanism. globalresearchonline.net

Ab Initio Molecular Orbital Calculations in Thermochemical Analysis

Ab initio molecular orbital calculations have been employed to investigate the thermochemical properties of chlorobenzenes, including 1,3,5-trichlorobenzene. These computational studies provide valuable insights into the intrinsic acidity of these compounds in the gas phase, which can be compared with experimental data.

A significant study by Schlosser, Marzi, et al. determined the deprotonation energies of a series of chlorobenzenes using both experimental methods (Fourier transform ion cyclotron resonance mass spectrometry) and ab initio calculations at the MP2/6-311+G* level of theory. researchgate.net Their findings indicated that the quantum chemical calculations reproduced the experimental gas-phase acidities with good fidelity. researchgate.net The accumulation of chloro substituents was found to slightly attenuate their individual acidifying contributions. researchgate.net

The experimental thermochemical data for the deprotonation of 1,3,5-trichlorobenzene in the gas phase, as compiled by the National Institute of Standards and Technology (NIST), provides a benchmark for these computational models. nist.gov

Interactive Table: Experimental Gas-Phase Acidity Data for 1,3,5-Trichlorobenzene

| Thermochemical Quantity | Value (kJ/mol) | Method | Reference |

| Enthalpy of Reaction (ΔrH°) | 1545 ± 8.8 | G+TS | Schlosser, Marzi, et al., 2001 nist.gov |

| Free Energy of Reaction (ΔrG°) | 1510 ± 8.4 | IMRE | Schlosser, Marzi, et al., 2001 nist.gov |

The agreement between the experimentally determined values and the results from ab initio calculations underscores the predictive power of these computational methods in estimating the thermochemical properties of halogenated aromatic compounds.

Research on Metabolism and Biotransformation Dynamics in Biological Systems

Utilization of 1,3,5-Trichlorobenzene-d3 as a Tracer in Metabolic Fate Investigations

This compound (1,3,5-TCB-d3) is a deuterated analog of 1,3,5-trichlorobenzene (B151690), which is employed as an internal standard and surrogate in analytical chemistry for the detection and quantification of its non-deuterated counterpart and other related chlorinated benzenes. In metabolic fate investigations, its role as a tracer is critical for understanding the biotransformation of chlorinated aromatic hydrocarbons in biological systems. When introduced into an experimental system, such as a laboratory animal or a cell culture, 1,3,5-TCB-d3 follows the same metabolic pathways as the parent compound. However, due to the presence of deuterium (B1214612) atoms, it has a slightly higher molecular weight. This mass difference allows for its clear differentiation from the non-deuterated 1,3,5-trichlorobenzene using mass spectrometry.

This ability to distinguish between the labeled and unlabeled compounds is fundamental in tracer studies. Researchers can administer a known quantity of 1,3,5-TCB-d3 and then track its distribution, metabolism, and excretion over time. By analyzing samples of tissues, blood, urine, and feces, it is possible to identify and quantify the parent compound and its metabolites. This provides a detailed picture of the compound's absorption, how it is distributed throughout the body, the chemical modifications it undergoes, and how it is ultimately eliminated. This information is crucial for assessing the bioaccumulation potential and toxicological risks associated with exposure to 1,3,5-trichlorobenzene.

Analysis of Deuterium Impact on Compound Stability and Resistance to Biotransformation

The substitution of hydrogen with deuterium in this compound can have a notable impact on its metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step will proceed more slowly for the deuterated compound. This increased stability can make 1,3,5-TCB-d3 more resistant to biotransformation compared to its non-deuterated form.

This differential stability is a powerful tool in metabolic research. By comparing the rate and profile of metabolites formed from 1,3,5-TCB and 1,3,5-TCB-d3, scientists can deduce crucial information about the mechanisms of metabolism. If a particular metabolic pathway is significantly slowed down for the deuterated compound, it strongly suggests that the cleavage of a C-H bond at the site of deuteration is a key step in that pathway. This allows for the identification of the specific enzymes, often from the cytochrome P450 family, that are responsible for initiating the breakdown of the compound. The enhanced stability of the deuterated analog can also be advantageous in experimental designs, as it may persist longer in the system, providing a wider window for observation and analysis.

Tracing Metabolic Pathways of Chlorinated Aromatics in Vivo and In Vitro Systems

The use of this compound is instrumental in elucidating the metabolic pathways of chlorinated aromatics in both whole-organism (in vivo) and isolated cellular or subcellular (in vitro) systems. In in vivo studies, the deuterated tracer is administered to a living organism, and subsequent analysis of biological samples reveals the journey of the compound through the body. This approach provides a holistic view of how the compound is absorbed, distributed to different organs, metabolized, and eventually excreted. The distinct mass signature of the deuterated metabolites allows for their unambiguous identification against the complex background of endogenous molecules.

In vitro systems, such as liver microsomes, isolated hepatocytes, or other cell lines, provide a more controlled environment to study specific metabolic reactions. By incubating these systems with 1,3,5-TCB-d3, researchers can identify the primary metabolites produced by the enzymatic machinery of these cells without the complexities of a whole organism. This allows for a detailed investigation of the roles of specific enzymes and cofactors in the biotransformation process. The combination of in vivo and in vitro data enables the construction of comprehensive metabolic maps for chlorinated aromatics, which are essential for understanding their potential for toxicity and for developing strategies for bioremediation.

Pharmacokinetic and Drug Metabolism Research Employing Deuterated Analogs

The principles demonstrated by the use of this compound are broadly applicable in the fields of pharmacokinetics and drug metabolism. The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, can intentionally modify a drug's metabolic profile. This is particularly relevant for drugs that are rapidly metabolized, leading to a short duration of action. By slowing down the rate of metabolic breakdown through the kinetic isotope effect, the therapeutic window of a drug can be extended, potentially allowing for lower or less frequent dosing.

Deuterated analogs serve as invaluable tools in preclinical drug development to probe the metabolic fate of new chemical entities. By comparing the metabolism of a deuterated and non-deuterated version of a potential drug, researchers can identify the primary sites of metabolic activity on the molecule. This information is critical for understanding how the drug will be processed in the body, predicting its half-life and bioavailability, and anticipating potential drug-drug interactions. This knowledge allows medicinal chemists to design more effective and safer drugs by modifying their metabolic stability.

Research Findings Overview

| Parameter | 1,3,5-Trichlorobenzene | This compound | Research Significance |

| Metabolic Rate | Standard rate of metabolism | Potentially slower due to the kinetic isotope effect | Helps to identify rate-limiting steps in metabolic pathways. |

| Mass Spectrometry | Lower molecular weight | Higher molecular weight | Enables use as a tracer and internal standard. |

| Chemical Stability | Standard C-H bond strength | Stronger C-D bond strength | Leads to increased resistance to certain metabolic reactions. |

| Application | Compound of interest | Analytical tool and tracer | Facilitates detailed studies of metabolism and pharmacokinetics. |

Comparative Research and Structure Property Relationships of Deuterated Chlorobenzenes

Systematic Comparison of 1,3,5-Trichlorobenzene-d3 with Non-Deuterated Isomers (1,2,3- and 1,2,4-Trichlorobenzene)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in this compound (1,3,5-TCB-d3) introduces subtle yet significant changes in its physicochemical properties when compared to its non-deuterated isomers, 1,2,3-Trichlorobenzene (1,2,3-TCB) and 1,2,4-Trichlorobenzene (B33124) (1,2,4-TCB). These differences are primarily rooted in the greater mass of deuterium, which influences vibrational frequencies of C-D bonds versus C-H bonds, and consequently affects intermolecular interactions and bulk properties.

The molecular weight of 1,3,5-TCB-d3 is approximately 184.46 g/mol , slightly higher than the 181.45 g/mol of its non-deuterated counterparts due to the three deuterium atoms. nih.govpublisso.de This mass difference, while seemingly small, can lead to variations in properties such as density and boiling point. For instance, deuterated compounds often exhibit slightly different chromatographic retention times compared to their protonated analogs, a phenomenon that is critical in analytical applications. scispace.comnih.gov

The symmetry of the molecule also plays a crucial role in determining its physical properties. 1,3,5-Trichlorobenzene (B151690) possesses a higher degree of symmetry (D3h point group) compared to the less symmetrical 1,2,3- (C2v) and 1,2,4- (Cs) isomers. This higher symmetry in the 1,3,5-isomer generally leads to a higher melting point due to more efficient packing in the crystal lattice. publisso.de

Below is a comparative table of selected properties for 1,3,5-TCB-d3 and its non-deuterated isomers.

| Property | This compound | 1,2,3-Trichlorobenzene | 1,2,4-Trichlorobenzene |

| Molecular Formula | C₆D₃Cl₃ | C₆H₃Cl₃ | C₆H₃Cl₃ |

| Molecular Weight ( g/mol ) | ~184.46 nih.gov | 181.45 publisso.de | 181.45 publisso.de |

| Melting Point (°C) | ~63 | 53 publisso.de | 17 publisso.de |

| Boiling Point (°C) | Not specified | 221 ontosight.ai | Not specified |

| CAS Number | 1198-60-3 nih.gov | 87-61-6 nih.gov | 120-82-1 |

In analytical chemistry, particularly in mass spectrometry, the distinct mass of 1,3,5-TCB-d3 allows it to be used as an effective internal standard for the quantification of its non-deuterated isomers and other related volatile organic compounds. epa.govepa.gov The key difference lies in the mass-to-charge ratio (m/z) of the molecular ions and their fragments, which are easily distinguishable from the non-deuterated analytes. astm.org

Influence of Deuteration on Molecular Interactions and Crystal Packing in Advanced Materials

The replacement of hydrogen with deuterium can alter intermolecular interactions and, consequently, the crystal packing of molecules, which is a critical factor in the design of advanced materials. While specific research on this compound's crystal packing is limited, broader studies on deuterated organic compounds provide significant insights.

Deuteration can affect noncovalent interactions such as hydrogen bonds (or in this case, deuterium bonds) and van der Waals forces. researchgate.netnih.gov The C-D bond is slightly shorter and less polarizable than the C-H bond. These subtle changes can lead to modifications in the strength and geometry of intermolecular contacts, influencing how molecules arrange themselves in a solid state. acs.org This can result in different polymorphic forms or altered lattice parameters. nih.gov

In the context of advanced materials, controlling crystal packing is essential for tuning properties like charge transport, optical response, and thermal stability. The "isotope effect" provided by deuteration offers a subtle yet powerful tool for crystal engineering. researchgate.netrsc.org By selectively deuterating specific sites on a molecule, researchers can fine-tune intermolecular interactions to achieve desired solid-state structures and properties. For instance, in hybrid perovskites, deuteration has been shown to have a strong influence on the crystal structure, leading to different, partially-ordered structural modifications. nih.gov

Research on Deuterium Effects on Optoelectronic Properties of Conjugated Polymers

Deuteration is an emerging strategy for modulating the optoelectronic properties of conjugated polymers used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct research linking this compound to conjugated polymers is not prevalent, the principles derived from studies on other deuterated aromatic compounds are highly relevant.

The core principle behind the deuterium isotope effect in this context is the change in vibrational energy of C-D bonds compared to C-H bonds. The lower vibrational frequency of C-D bonds can lead to a reduction in non-radiative decay pathways for excited states. This can increase the efficiency and stability of light-emitting materials. mdpi.com For example, deuteration of the emitting molecule in an OLED has been shown to enhance light-emitting efficiency and high-voltage stability. mdpi.com

Research on donor-acceptor (D-A) conjugated polymers has shown that deuteration can influence thermal stability and crystallization temperatures. researchgate.netnih.gov However, in some studied systems, it did not significantly affect morphology, molecular packing, or charge mobility. researchgate.netnih.gov This suggests that the impact of deuteration can be subtle and may not always translate into dramatic changes in electronic performance, making it a tool for fine-tuning rather than large-scale alteration. researchgate.net

The conformation of the polymer backbone is crucial for electron delocalization and, by extension, its optoelectronic properties. acs.org Neutron scattering, a technique that benefits greatly from the different neutron scattering cross-sections of hydrogen and deuterium, is used to study these conformations. researchgate.netresearchgate.net By selectively deuterating parts of a polymer, such as the side chains, researchers can gain detailed insights into the structure of the conjugated backbone, which is otherwise difficult to probe. acs.org This structural information is vital for developing next-generation high-performance optoelectronic materials. acs.org

Development and Validation of Isotopic Analogs as Internal Standards Across Diverse Analytical Applications

Deuterated compounds, such as this compound, are highly valued as internal standards in quantitative analytical chemistry, particularly in methods involving mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). scispace.comlcms.cz An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, but is distinguishable by the detector.

Stable isotopically labeled (SIL) internal standards are generally considered the "gold standard" because their physicochemical properties are nearly identical to their non-labeled counterparts. scispace.comnih.gov This similarity ensures that the SIL standard accurately tracks the analyte during sample preparation steps like extraction, derivatization, and injection, correcting for losses and variations. scispace.com The primary purpose of an internal standard in LC-MS, for example, is to correct for errors in detection, such as variations in ionization efficiency. scispace.com

This compound serves this role for the analysis of volatile organic compounds (VOCs), including its non-deuterated isomers and other pollutants. epa.govepa.gov In environmental analysis, methods like EPA Method 1624 utilize isotope dilution GC-MS to determine the concentration of toxic organic pollutants in various matrices like water and soil. a2gov.org The known quantity of the added deuterated standard allows for precise quantification of the target analyte, even in complex samples where matrix effects can suppress or enhance the analytical signal. lcms.cz

The validation of an analytical method using a deuterated internal standard involves demonstrating accuracy, precision, and linearity. asme.org While SIL standards are preferred, they can sometimes exhibit slightly different chromatographic retention times. nih.gov Furthermore, the presence of the deuterated standard can potentially interfere with the analyte signal if there is spectral overlap, although this is generally manageable with high-resolution mass spectrometers. astm.org Despite these minor considerations, the use of deuterated analogs like this compound has been shown to significantly improve the accuracy and reliability of quantitative analyses across a wide range of applications. scispace.comlcms.cz

| Analytical Application | Role of this compound | Technique | Benefit |

| Environmental Monitoring | Internal Standard for Volatile Organic Compounds (VOCs) epa.govepa.gov | GC-MS | Corrects for matrix effects and improves quantitation accuracy of pollutants in water and soil. lcms.cza2gov.org |

| Pesticide and Mycotoxin Analysis | Component of internal standard mixture for complex matrices (e.g., cannabis) lcms.cz | LC-MS/MS | Resolves issues of quantitative accuracy when analyzing compounds in differing complex matrices. lcms.cz |

| General Quantitative Bioanalysis | Archetype for Stable Isotope Labeled (SIL) internal standards scispace.comnih.gov | LC-MS | Provides superior correction for variability in sample processing and instrumental analysis compared to structural analogs. scispace.com |

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Applications Beyond Tracer Studies

The unique C3 symmetry of the 1,3,5-trichlorobenzene (B151690) scaffold makes its deuterated analogue, 1,3,5-Trichlorobenzene-d3, a valuable building block in synthetic chemistry, particularly for creating advanced materials. While traditionally used in tracer studies, its potential as a precursor for complex molecular architectures is a growing area of interest.

One of the most promising frontiers is in the synthesis of porous organic materials, such as Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs). mdpi.comsioc-journal.cnacs.orggoogle.com These materials are renowned for their high surface area, tunable pore sizes, and structural diversity, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comsioc-journal.cn The non-deuterated form, 1,3,5-trichlorobenzene, and its derivatives serve as key monomers in forming these ordered structures. For instance, related C3-symmetric precursors like 1,3,5-benzenetriboronic acid are used in polycondensation reactions to build robust frameworks. rsc.org

By analogy, this compound can be employed in similar synthetic strategies, such as Suzuki coupling reactions, to produce complex, C3-symmetric molecules. These reactions can form monomers that are then polymerized into larger, well-defined porous structures. The incorporation of deuterium (B1214612) can offer a subtle way to fine-tune the properties of the resulting materials or serve as a spectroscopic handle to study the framework's structure and dynamics without significantly altering its chemical behavior.

Table 1: Potential Synthetic Applications of this compound

| Application Area | Synthetic Target | Potential Advantage of Deuteration |

|---|---|---|

| Materials Science | Covalent Organic Frameworks (COFs) | Isotopic labeling for spectroscopic analysis (e.g., solid-state NMR) of framework dynamics. |

| Supramolecular Chemistry | Porous Organic Cages (POCs) | Fine-tuning of host-guest interactions and material properties. |

| Organic Synthesis | C3-Symmetric Molecular Scaffolds | Precursor for complex molecules with applications in nanotechnology and electronics. |

Interdisciplinary Approaches in Environmental, Biological, and Materials Chemistry Using Deuterated Probes

Deuterated probes like this compound are instrumental in bridging various scientific disciplines, offering a versatile tool for quantitative analysis and mechanistic studies.

In environmental science , deuterated standards are essential for the accurate quantification of pollutants. Used as internal standards in methods like gas chromatography-mass spectrometry (GC-MS), they allow for precise measurement of trace contaminants in complex matrices such as water, soil, and air. Their use helps to correct for analyte loss during sample preparation and analysis. The development of sensitive analytical methods using these standards is crucial for monitoring environmental quality and ensuring regulatory compliance.

In biological chemistry , deuterated compounds are invaluable for pharmacokinetic and metabolism studies. synmr.innih.gov By introducing molecules labeled with stable isotopes into biological systems, researchers can trace their metabolic fate, identify breakdown products, and understand how drugs are processed in the body. This is fundamental to drug discovery and development. nih.gov Deuterated probes are also being explored for novel "label-free" methods to monitor nutrient uptake in cells using techniques like nuclear reaction analysis. rsc.org

In materials science , beyond their role as building blocks, deuterated molecules are used to probe and modify material properties. Deuteration can influence the physical characteristics of materials, such as altering the vibrational modes of hydrogen bonds, which can in turn tune electrical, magnetic, and optical properties. rsc.org For example, deuteration has been shown to significantly increase the Curie temperature of certain ferroelectric materials, enhancing their performance. rsc.org Deuterated probes are also used to study dynamic processes within materials and to develop advanced materials for optoelectronics. mdpi.comacs.org

Challenges and Opportunities in the Synthesis and Application of Deuterated Standards for Complex Systems

Despite their utility, the synthesis and application of deuterated standards like this compound are not without challenges. However, overcoming these hurdles presents significant opportunities for innovation.

Challenges:

Cost and Synthesis: The production of deuterated compounds is often more expensive and complex than their non-deuterated counterparts, involving specialized reagents (e.g., D₂O) and synthetic routes. synmr.inchinesechemsoc.org Achieving high levels of deuteration at specific molecular positions can be synthetically demanding. nih.govbohrium.com

Isotopic Purity: Ensuring high isotopic enrichment (e.g., >98 atom % D) is critical for their function as standards. sigmaaldrich.com The presence of residual protonated species can interfere with quantification. This necessitates rigorous quality control using techniques like NMR and HRMS. rsc.org

Stability and Handling: Deuterated compounds can be susceptible to H/D exchange, where deuterium atoms are replaced by hydrogen from atmospheric moisture or protic solvents. labinsights.nlsynmr.in This compromises the isotopic purity of the standard. Therefore, they require careful handling and storage under inert, dry conditions. labinsights.nl The long-term stability of these standards, particularly in solution, must be validated to ensure the reliability of analytical data over time. researchgate.netcdnisotopes.come-b-f.eu

Opportunities:

Enhanced Analytical Accuracy: The primary opportunity lies in the ability of deuterated standards to dramatically improve the accuracy and reliability of quantitative analysis, especially in complex biological and environmental samples where matrix effects can be significant. scispace.com

Mechanistic Insights: Isotopic labeling is a powerful tool for elucidating reaction mechanisms, known as the kinetic isotope effect. This provides fundamental insights into chemical and biological processes. researchgate.net

Advanced Materials Development: The use of deuteration to subtly modify the physicochemical properties of materials opens up new avenues for designing advanced materials with tailored optical, electronic, or magnetic characteristics for a wide range of applications. rsc.orgmdpi.com

Pharmaceutical Development: Deuterated drugs can exhibit improved metabolic profiles, leading to longer half-lives and potentially reduced side effects. The synthesis of deuterated standards is a key part of the regulatory and quality control process for these next-generation therapeutics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 1,3,5-Trichlorobenzene-d3 in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in tightly sealed containers to prevent isotopic exchange or degradation. No special ventilation is required under normal laboratory conditions .

- Handling : Use nitrile gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling. For direct exposure (e.g., spills), switch to butyl rubber gloves (12–15 mil, >4-hour breakthrough time) .

- Safety : Avoid skin/eye contact. Wash hands before breaks and after work. Contaminated clothing must be removed immediately .

Q. How is this compound utilized as an internal standard in environmental analysis?

- Methodological Answer :

- GC-MS Applications : The deuterated isotopologue minimizes matrix interference by providing distinct mass spectral signatures. For example, its molecular ion (C₆D₃Cl₃, m/z 184.46) is resolvable from non-deuterated analogs (C₆H₃Cl₃, m/z 181.44) .

- Quantitative Calibration : Prepare calibration curves using serial dilutions in solvent-matched matrices. Validate with recovery studies (spiked samples) to confirm linearity (R² > 0.99) .

Q. How does isotopic purity impact experimental reproducibility in deuterated compounds like this compound?

- Methodological Answer :

- Purity Verification : Use NMR (deuterium absence in proton spectra) and high-resolution mass spectrometry (HRMS) to confirm ≥98% isotopic enrichment. Impurities >2% may skew kinetic isotope effect (KIE) studies .

- Mitigation : Source batches with certificates of analysis (CoA) specifying deuterium distribution. Pre-purify via preparative HPLC if necessary .

Advanced Research Questions

Q. What synthetic challenges arise in optimizing the deuteration of 1,3,5-Trichlorobenzene, and how are they addressed?

- Methodological Answer :

- Deuterium Exchange : Catalytic deuteration (e.g., using D₂O and Pd/C) may lead to incomplete substitution at all three positions. Monitor reaction progress via in-situ FTIR to track C-D bond formation (2080–2200 cm⁻¹) .

- Side Reactions : Chlorine displacement under acidic conditions can occur. Optimize pH (neutral to mildly basic) and temperature (60–80°C) to suppress hydrolysis .

Q. How do isotopic effects (KIEs) of this compound influence reaction mechanisms in organometallic studies?

- Methodological Answer :

- KIE Measurement : Compare rate constants (k_H/k_D) for deuterated vs. non-deuterated substrates in cross-coupling reactions (e.g., Suzuki-Miyaura). A KIE >1 indicates a rate-determining step involving C-H bond cleavage .

- Mechanistic Insight : Inverse KIEs (<1) suggest transition states with increased bond order (e.g., hyperconjugation stabilization) .

Q. How can researchers resolve discrepancies in environmental fate data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate degradation half-lives (e.g., hydrolysis, photolysis) using LC-MS/MS (for parent compound) and isotope-ratio MS (for deuterium retention) .

- Controlled Studies : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative artifacts. Report conditions (pH, light intensity) with ±5% precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.